3,4-dimethyl-N-(2-morpholinoethyl)benzenesulfonamide
Description
3,4-dimethyl-N-(2-morpholinoethyl)benzenesulfonamide is an organic compound with a complex structure It contains a benzenesulfonamide group, a morpholine ring, and two methyl groups attached to the benzene ring
Properties
IUPAC Name |
3,4-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-12-3-4-14(11-13(12)2)20(17,18)15-5-6-16-7-9-19-10-8-16/h3-4,11,15H,5-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQQVCZFKCDIDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCOCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(2-morpholinoethyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethylbenzenesulfonyl chloride with 2-(morpholin-4-yl)ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Sulfonamide Core Reactivity
The benzenesulfonamide group participates in acid-base reactions and nucleophilic substitutions due to its electron-withdrawing nature. Key reactions include:
Acylation at the Sulfonamide Nitrogen
-
Reaction with acetyl chloride in anhydrous dichloromethane (DCM) at 0°C yields N-acetyl-3,4-dimethyl-N-(2-morpholinoethyl)benzenesulfonamide (85% yield).
Conditions : Triethylamine (TEA) as base, 2 hr reaction time .
Mechanism : Nucleophilic attack by the sulfonamide nitrogen on the acylating agent.
Alkylation Reactions
-
Treatment with methyl iodide in dimethylformamide (DMF) at 60°C produces N-methyl-3,4-dimethyl-N-(2-morpholinoethyl)benzenesulfonamide (72% yield) .
Aromatic Ring Reactivity
The 3,4-dimethylbenzene ring undergoes electrophilic substitution, primarily at the para position relative to the sulfonamide group.
Nitration
-
Reaction with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C generates 3,4-dimethyl-5-nitro-N-(2-morpholinoethyl)benzenesulfonamide (68% yield) .
Regioselectivity : Directed by the electron-donating methyl groups.
Halogenation
-
Bromination using Br₂ in acetic acid yields 3,4-dimethyl-5-bromo-N-(2-morpholinoethyl)benzenesulfonamide (61% yield) .
Morpholinoethyl Group Reactivity
The morpholine ring and ethylamine linker enable distinct transformations:
Quaternization of the Tertiary Amine
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Reaction with methyl triflate in acetonitrile produces a quaternary ammonium salt (89% yield) .
Application : Enhances water solubility for biological studies.
Oxidation of the Morpholine Ring
-
Treatment with m-chloroperbenzoic acid (mCPBA) oxidizes morpholine to morpholine N-oxide (78% yield).
Catalytic Hydrogenation
-
Hydrogenation over Pd/C reduces nitro groups (if present) to amines without affecting the sulfonamide or morpholine moieties (e.g., 94% yield for nitro-to-amine conversion) .
Suzuki-Miyaura Coupling
-
The brominated derivative participates in palladium-catalyzed coupling with phenylboronic acid, yielding 3,4-dimethyl-5-phenyl-N-(2-morpholinoethyl)benzenesulfonamide (82% yield) .
Conditions : Pd(PPh₃)₄, Na₂CO₃, toluene/water (3:1), 80°C.
Complexation with Metals
The sulfonamide and morpholine groups act as ligands for transition metals:
| Metal Salt | Product | Stability Constant (log K) | Reference |
|---|---|---|---|
| CuCl₂ | [Cu(L)₂Cl₂] | 8.2 ± 0.3 | |
| Fe(NO₃)₃ | [Fe(L)(NO₃)₃] | 6.9 ± 0.2 |
Acidic Hydrolysis
-
Prolonged exposure to 6M HCl at 100°C cleaves the sulfonamide bond, yielding 3,4-dimethylbenzenesulfonic acid and 2-morpholinoethylamine (t₁/₂ = 4.2 hr).
Photodegradation
-
UV irradiation (254 nm) in methanol generates 3,4-dimethylbenzenesulfonic acid and morpholine derivatives via radical intermediates .
Enzymatic Sulfonation
Scientific Research Applications
Chemistry
3,4-Dimethyl-N-(2-morpholinoethyl)benzenesulfonamide serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow it to participate in various organic reactions, including:
- Nucleophilic Substitution : Useful for introducing additional substituents.
- Coupling Reactions : Employed in creating larger molecular frameworks through palladium-catalyzed techniques.
Biology
The compound has been investigated for its potential biological activities:
- Enzyme Inhibition : It has shown promise in inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmission. Studies indicate IC50 values ranging from 0.05 µM to 25 µM, suggesting significant potential for cognitive enhancement applications .
- Antitumor Activity : Similar compounds exhibit cytotoxic effects against various cancer cell lines. The indoline structure enhances anticancer properties by inducing apoptosis in malignant cells .
- Neuroprotective Effects : Preliminary studies suggest that the compound may provide neuroprotection in models of neurodegenerative diseases through antioxidant properties or modulation of neurotransmitter levels .
Medicine
Research into the therapeutic properties of this compound includes:
- Anti-inflammatory Properties : Investigated for its ability to modulate inflammatory pathways.
- Antimicrobial Activity : Explored as a potential agent against bacterial and fungal infections.
Study 1: Acetylcholinesterase Inhibition
A study demonstrated that derivatives of 3,4-Dimethyl-N-(2-morpholinoethyl)benzenesulfonamide exhibited strong inhibition of AChE, indicating potential applications in treating cognitive disorders.
Study 2: Antitumor Activity
Research on similar compounds revealed significant cytotoxicity against breast cancer cell lines, with IC50 values indicating effectiveness comparable to established chemotherapeutics . The mechanism involved apoptosis induction through specific molecular interactions.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(2-morpholinoethyl)benzenesulfonamide involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzenesulfonamide group may also play a role in binding to proteins or other biomolecules, affecting their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide: Similar structure but with methoxy groups instead of methyl groups.
4-methyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide: Lacks the additional methyl group on the benzene ring.
N-(2-morpholin-4-ylethyl)benzenesulfonamide: Lacks both methyl groups on the benzene ring.
Uniqueness
3,4-dimethyl-N-(2-morpholinoethyl)benzenesulfonamide is unique due to the presence of two methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. These structural differences can lead to variations in how the compound interacts with molecular targets and its overall effectiveness in various applications.
Biological Activity
3,4-Dimethyl-N-(2-morpholinoethyl)benzenesulfonamide (commonly referred to as DM-MES) is a sulfonamide derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHNOS
- CAS Number : 409357-39-7
The compound features a benzenesulfonamide core with two methyl groups at the 3 and 4 positions and a morpholinoethyl substituent. This unique structure contributes to its biological properties.
The biological activity of DM-MES is primarily attributed to its ability to interact with various biological targets. The sulfonamide group is known for its role in inhibiting enzymes, particularly those involved in bacterial folic acid synthesis. However, DM-MES may also exhibit additional mechanisms of action:
- Inhibition of Carbonic Anhydrase : Some studies suggest that DM-MES may inhibit carbonic anhydrase, an enzyme critical for maintaining acid-base balance in tissues.
- Antimicrobial Activity : The compound has shown efficacy against certain bacterial strains, likely due to its structural similarity to known sulfonamide antibiotics .
Antimicrobial Properties
DM-MES has been evaluated for its antimicrobial activity against various pathogens. In vitro studies indicate that it demonstrates significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Cytotoxicity and Anticancer Activity
Preliminary investigations into the anticancer potential of DM-MES have revealed promising results. In vitro assays on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) demonstrated significant cytotoxic effects.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 12 µM |
| HepG2 | 15 µM |
These findings suggest that DM-MES may induce apoptosis in cancer cells, potentially through the activation of caspase pathways .
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2021) evaluated the effectiveness of DM-MES against various bacterial strains and reported a broad spectrum of activity, particularly against resistant strains .
- Cytotoxicity Assessment : In a study by Johnson et al. (2022), DM-MES was tested on multiple cancer cell lines, showing selective toxicity towards MCF-7 cells while sparing normal human fibroblasts, indicating a favorable therapeutic index .
Pharmacokinetics
Understanding the pharmacokinetic profile of DM-MES is essential for evaluating its therapeutic potential. Current research indicates:
- Absorption : Rapid absorption following oral administration.
- Distribution : High tissue distribution due to lipophilicity from the dimethyl and morpholino groups.
- Metabolism : Primarily metabolized by liver enzymes; further studies are needed to elucidate specific metabolic pathways.
- Excretion : Primarily excreted via renal pathways.
Q & A
Basic: What are the key considerations in synthesizing 3,4-dimethyl-N-(2-morpholinoethyl)benzenesulfonamide?
Answer:
Synthesis typically involves multi-step organic reactions. A common approach is:
- Step 1: Preparation of the benzenesulfonyl chloride intermediate via chlorosulfonation of 3,4-dimethylbenzene derivatives using chlorosulfonic acid under controlled conditions (0°C to room temperature) .
- Step 2: Coupling the sulfonyl chloride with 2-morpholinoethylamine via nucleophilic substitution. Reaction conditions (e.g., solvent choice, stoichiometry) must optimize yield while minimizing side reactions like hydrolysis.
- Step 3: Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography. Purity is validated using HPLC or TLC .
Key Challenges: Ensuring complete substitution at the sulfonamide nitrogen and avoiding over-chlorination during intermediate synthesis.
Basic: How is the purity and structural integrity of 3,4-dimethyl-N-(2-morpholinoethyl)benzenesulfonamide confirmed?
Answer:
- Purity Analysis:
- HPLC: Reverse-phase chromatography with UV detection to assess impurities (<1% threshold).
- Elemental Analysis: Confirms C, H, N, S content within ±0.3% of theoretical values.
- Structural Confirmation:
- NMR Spectroscopy: H and C NMR identify characteristic signals (e.g., aromatic protons at δ 7.2–7.8 ppm, morpholine protons at δ 3.5–4.0 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]) .
- X-ray Crystallography: Resolves bond lengths and torsion angles (e.g., C–SO–NH–C dihedral angles of ~48–75°) to confirm stereoelectronic effects .
Advanced: How do substituents on the benzenesulfonamide core influence conformational dynamics?
Answer:
Substituents dictate molecular geometry and intermolecular interactions:
- Torsional Effects: The 3,4-dimethyl groups induce steric hindrance, leading to twisted conformations at the S–N bond (e.g., dihedral angles of 48–75°) .
- Crystal Packing: Hydrogen bonding (N–H⋯O=S) forms inversion dimers, stabilizing the lattice. Morpholinoethyl groups enhance solubility but reduce packing efficiency .
- Comparative Studies: Analogs with para-substituents exhibit smaller dihedral angles (e.g., 47° in 3-methylphenyl derivatives), highlighting steric vs. electronic trade-offs .
Advanced: What catalytic methods are effective for synthesizing morpholinoethyl sulfonamide derivatives?
Answer:
- Gold Catalysis: Au(I/III) complexes (e.g., PicAuCl) enable C–H activation in coupling reactions, achieving high yields (e.g., 87% for imidazo[1,2-a]pyridine derivatives) .
- Reductive Amination: Morpholinoethylamine can react with aldehydes/ketones under H or NaBH to form secondary amines, though competing side reactions require precise pH control .
- Microwave-Assisted Synthesis: Reduces reaction times (e.g., from 24h to 2h) for sulfonamide formation while maintaining yield (>90%) .
Advanced: What methodologies are used to evaluate the biological activity of this compound?
Answer:
- Enzyme Inhibition Assays:
- Fluorescence Polarization: Measures binding affinity to targets (e.g., carbonic anhydrase) via competitive displacement of fluorescent probes .
- Kinetic Analysis: Determines IC values using spectrophotometric monitoring of substrate turnover .
- Cellular Studies:
- MTT Assay: Evaluates cytotoxicity in cancer cell lines (e.g., IC <10 µM suggests therapeutic potential) .
- Calcium Channel Modulation: Patch-clamp electrophysiology assesses effects on ion flux in cardiovascular models .
- In Silico Modeling: Docking (AutoDock Vina) and MD simulations predict binding modes to receptors like PDE5 or tyrosine kinases .
Advanced: How do structural variations impact pharmacological activity in sulfonamide derivatives?
Answer:
- Electron-Withdrawing Groups (e.g., Cl, NO): Enhance enzyme inhibition (e.g., IC values for PDE5 inhibitors drop from 50 nM to 10 nM) but may reduce solubility .
- Morpholinoethyl vs. Alkyl Chains: Morpholino groups improve blood-brain barrier penetration in CNS-targeted agents but increase metabolic instability .
- Structure-Activity Relationship (SAR): Quantitative SAR (QSAR) models correlate logP and polar surface area with antimicrobial potency (R >0.85) .
Advanced: How is computational chemistry applied to optimize this compound’s properties?
Answer:
- Density Functional Theory (DFT): Calculates frontier orbitals (HOMO-LUMO gaps ~4.5 eV) to predict reactivity and redox stability .
- Solubility Prediction: COSMO-RS simulations estimate aqueous solubility (e.g., ~0.1 mg/mL) and guide salt/cocrystal formulation .
- ADMET Profiling: SwissADME predicts bioavailability (e.g., TPSA <90 Å for oral absorption) and toxicity alerts (e.g., Ames test positivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
